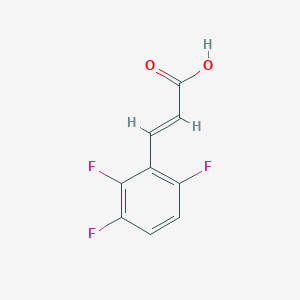

2,3,6-Trifluorocinnamic acid

描述

2,3,6-Trifluorocinnamic acid is a useful research compound. Its molecular formula is C9H5F3O2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,3,6-Trifluorocinnamic acid is a fluorinated derivative of cinnamic acid, a compound known for its diverse biological activities. The introduction of fluorine atoms in organic compounds often enhances their biological properties, making them valuable in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHFO. The presence of three fluorine atoms significantly alters its physicochemical properties compared to non-fluorinated cinnamic acids. This modification can influence solubility, stability, and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation and protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 45% |

| 50 | 67% |

| 100 | 85% |

Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory effects. It was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Gastroprotective Effects

Studies have investigated the gastroprotective effects of various cinnamic acid derivatives. In one study involving HCl/EtOH-induced gastric lesions in rats, this compound exhibited significant protective effects. The lesion index was notably lower in treated groups compared to controls .

Table 2: Gastroprotective Effects

| Treatment Group | Lesion Index (mm) | Inhibition Rate (%) |

|---|---|---|

| Control | 74.2 ± 15.7 | - |

| Cinnamic Acid (200 mg/kg) | 26.0 ± 18.7 | 65.0 |

| 2-(Trifluoromethyl)Cinnamic Acid (200 mg/kg) | 61.1 ± 14.2 | - |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The trifluoromethyl group enhances electron-withdrawing properties, stabilizing radical intermediates and facilitating electron donation to free radicals.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, this compound reduces the expression of inflammatory mediators.

- Gastroprotective Mechanism : It may enhance mucosal defense mechanisms and reduce gastric acid secretion.

Case Studies

- Gastric Lesion Model : In a controlled study with rats subjected to HCl/EtOH-induced gastric lesions, administration of 200 mg/kg of this compound resulted in a significant reduction in lesion size compared to untreated controls .

- Oxidative Stress Model : A study assessing oxidative stress markers showed that treatment with this compound significantly lowered malondialdehyde levels while increasing superoxide dismutase activity in liver tissues .

科学研究应用

Medicinal Chemistry

2,3,6-Trifluorocinnamic acid has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against these pathogens.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. In particular, studies have highlighted its activity against breast cancer cells (MFC-7), with some derivatives showing sub-micromolar activity . The mechanism of action appears to be linked to the structural configuration of the trifluoromethyl group, which influences binding interactions with cellular targets.

Organic Synthesis

Due to its versatile reactivity:

- Building Block for Complex Molecules : this compound serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of diverse functional groups .

- Fluorinated Pharmaceuticals : The incorporation of fluorine atoms is known to enhance the bioavailability and stability of drug candidates. This characteristic makes this compound an attractive precursor in pharmaceutical development .

Case Study 1: Antimicrobial Efficacy

A study evaluated several fluorinated cinnamic acid derivatives against resistant bacterial strains. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl substitution plays a critical role in improving the efficacy of antimicrobial agents .

Case Study 2: Anticancer Activity

In a comparative analysis of structural analogs of cinnamic acid derivatives, it was found that those with trifluoromethyl substitutions had significantly higher antiproliferative activity against breast cancer cell lines than their non-fluorinated analogs. This underscores the importance of fluorination in enhancing biological activity .

属性

IUPAC Name |

(E)-3-(2,3,6-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDUMMUGMYVHJ-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420765 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-12-2 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230295-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。